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Kras4B G12D-IN-1 -

Kras4B G12D-IN-1

Catalog Number: EVT-10993105
CAS Number:
Molecular Formula: C16H21ClN2O4S
Molecular Weight: 372.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kras4B G12D-IN-1 is a small molecule compound designed to inhibit the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12D mutation, which is frequently implicated in various cancers. This compound represents a significant advancement in targeted cancer therapy, particularly for tumors driven by KRAS mutations, which have historically been challenging to treat due to the protein's unique structural characteristics and its role in cellular signaling pathways.

Source and Classification

Kras4B G12D-IN-1 is classified as an anti-cancer agent specifically targeting the KRAS G12D mutant. The development of this compound stems from extensive research into the biochemical properties of KRAS mutations, particularly the G12D variant, which activates oncogenic signaling pathways leading to tumorigenesis. The compound has been identified through in silico screening methods that assess its potential efficacy against KRAS G12D in various cancer models .

Synthesis Analysis

Methods and Technical Details

The synthesis of Kras4B G12D-IN-1 involves a multi-step chemical process that has been optimized for efficiency and yield. Initial studies utilized pharmacophore modeling and molecular docking techniques to identify potential inhibitors from large compound libraries. The selected compounds underwent further optimization through iterative rounds of synthesis and testing.

  1. Pharmacophore Modeling: A ligand-based pharmacophore model was created to pinpoint essential chemical features necessary for effective binding to KRAS G12D.
  2. Molecular Docking: The binding affinity of synthesized compounds was evaluated using molecular docking against the crystal structure of KRAS G12D in complex with known inhibitors.
  3. Molecular Dynamics Simulations: These simulations were conducted to assess the stability and interaction dynamics of the compounds with KRAS G12D over time .
Molecular Structure Analysis

Structure and Data

Kras4B G12D-IN-1 features a complex molecular structure that enables it to interact specifically with the KRAS G12D mutant. The structural analysis reveals:

  • Core Structure: The compound contains a central scaffold that engages with key residues within the KRAS binding site.
  • Functional Groups: Specific functional groups are present to facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity.

The structural data obtained from crystallography studies provide insights into how Kras4B G12D-IN-1 fits into the active site of KRAS, influencing its conformational state .

Chemical Reactions Analysis

Reactions and Technical Details

Kras4B G12D-IN-1 undergoes specific chemical interactions when binding to the KRAS protein:

  1. Binding Mechanism: The compound forms critical hydrogen bonds with amino acid residues such as Glu37 and Asp54 within the KRAS active site.
  2. Conformational Changes: Upon binding, Kras4B G12D-IN-1 stabilizes KRAS in a conformation that prevents its interaction with downstream signaling partners, effectively inhibiting its oncogenic activity.

This mechanism highlights the importance of precise molecular interactions in drug design, particularly for challenging targets like KRAS .

Mechanism of Action

Process and Data

The mechanism of action for Kras4B G12D-IN-1 involves:

  1. Inhibition of GTP Binding: By occupying the nucleotide-binding pocket, Kras4B G12D-IN-1 inhibits the exchange of GDP for GTP, which is crucial for activating KRAS signaling pathways.
  2. Disruption of Signaling Cascades: The compound effectively blocks downstream signaling cascades associated with cell proliferation and survival, leading to reduced tumor growth.

Data from experimental models indicate that treatment with Kras4B G12D-IN-1 results in decreased levels of phosphorylated extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), signaling pathways commonly activated by KRAS .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kras4B G12D-IN-1 exhibits several key physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents
  • Stability: Chemically stable under physiological conditions, with a half-life suitable for therapeutic applications.

These properties are critical for ensuring effective delivery and bioavailability within biological systems .

Applications

Scientific Uses

Kras4B G12D-IN-1 has significant potential applications in cancer research and therapy:

  • Targeted Therapy Development: It serves as a lead compound for developing targeted therapies against cancers driven by the KRAS G12D mutation.
  • Research Tool: It can be utilized in preclinical studies to understand the role of KRAS mutations in cancer biology and evaluate potential combination therapies.
  • Drug Discovery: The methodologies used in identifying Kras4B G12D-IN-1 can inform future drug discovery efforts targeting other RAS family members or similar oncogenic proteins .
Introduction to KRAS4B-G12D Oncogenic Signaling

KRAS4B is the predominant splice variant of the Kirsten rat sarcoma viral oncogene homolog (KRAS) and represents one of the most frequently mutated oncoproteins in human cancers. Unlike other RAS isoforms, KRAS4B possesses unique structural and functional characteristics that dictate its membrane association and signaling behavior.

KRAS4B Isoform-Specific Biology and Membrane Association Mechanisms

KRAS4B contains a C-terminal hypervariable region (residues 167-188) featuring a farnesylated cysteine 185 within its CAAX motif and a polybasic lysine-rich sequence (residues 175-180). This structural configuration enables distinct plasma membrane interactions: 1) The farnesyl group inserts into the lipid bilayer's hydrophobic core, while 2) the positively charged lysines mediate electrostatic interactions with negatively charged phospholipids (notably phosphatidylserine) in the inner membrane leaflet [3] [6] [10]. Unlike HRAS and NRAS, KRAS4B lacks palmitoylation sites, resulting in its preferential localization to liquid-disordered membrane microdomains rather than lipid rafts [5] [10]. Single-molecule tracking studies reveal that KRAS4B exhibits a unique three-state diffusion pattern on the plasma membrane: 1) A fast-diffusing state (∼0.95 μm²/s), 2) an intermediate state (∼0.24 μm²/s), and 3) a slow state (∼0.06 μm²/s) associated with nanocluster formation and effector recruitment [3] [10]. This complex membrane dynamics is essential for productive signal transduction.

G12D Mutation Prevalence in Human Carcinogenesis

The glycine-to-aspartate substitution at codon 12 (G12D) represents one of the most prevalent KRAS driver mutations across human malignancies. Its incidence varies significantly by tumor type:

Table 1: KRAS-G12D Mutation Prevalence in Human Cancers

Tumor TypePrevalence of KRAS-G12DPrimary Data Sources
Pancreatic Ductal Adenocarcinoma61%cBioPortal, TCGA [7] [9]
Colorectal Adenocarcinoma33%TCGA, UALCAN [5] [9]
Lung Adenocarcinoma17%cBioPortal, TCGA [7] [9]
Small Intestine Cancers20%cBioPortal, TCGA [9]

This mutation exhibits significant codon-specific oncogenicity, with G12D accounting for approximately 40% of all KRAS mutations in pancreatic cancer and 30% in colorectal cancer. Epidemiologically, KRAS-G12D mutations are associated with distinct clinical outcomes, including altered therapeutic responses and survival rates, though these vary by tissue origin and co-mutational landscape [5] [7] [9].

Biochemical Consequences of G12D Substitution on GTPase Cycling

The G12D substitution fundamentally disrupts the intrinsic GTPase cycle of KRAS4B through multiple mechanisms:

  • Steric Hindrance of GTP Hydrolysis: Glycine 12 resides within the phosphate-binding loop (P-loop) near the GTP-binding pocket. Its replacement with the bulky aspartate residue sterically impedes the catalytic arginine finger from GTPase-activating proteins (notably neurofibromin 1) from accessing the γ-phosphate of GTP, reducing GTP hydrolysis by >90% [2] [9].

  • Altered Switch Region Conformation: Molecular dynamics simulations demonstrate that the G12D mutation induces conformational rigidity in switch I (residues 30-38) and switch II (residues 60-76) domains. This stabilizes the GTP-bound active state and enhances effector-binding affinity, particularly for phosphatidylinositol 3-kinase and rapidly accelerated fibrosarcoma effectors [6] [9].

  • Membrane Orientation Shifts: Computational and biophysical studies reveal that G12D-mutated KRAS4B exhibits altered membrane-bound orientations. Specifically, it increases the population of the "orientation 1" state where helices α3-α4 contact the membrane, potentially exposing the effector-binding domain for enhanced signaling complex assembly [6] [8].

  • Impaired Nucleotide Exchange: Despite its primary effect on GTP hydrolysis, G12D also moderately accelerates guanine nucleotide exchange factor-mediated nucleotide exchange, further shifting the equilibrium toward the GTP-bound, active conformation [2] [9].

Table 2: Biochemical Properties of KRAS4B-G12D Compared to Wild-Type

PropertyWild-Type KRAS4BKRAS4B-G12D Mutant
GTP Hydrolysis Rate0.028 min⁻¹<0.003 min⁻¹ [9]
GTP-Bound Fraction<10%>80% [2]
Effector Binding AffinityModerate (Kd ~100-500nM)High (Kd ~20-100nM) [9]
Dominant Membrane OrientationBalanced O1/O2Preferential O1 [6]

These biochemical alterations collectively promote constitutive KRAS4B activation, leading to uncontrolled downstream signaling through the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways, driving tumor proliferation, survival, and metabolic reprogramming [2] [9].

Properties

Product Name

Kras4B G12D-IN-1

IUPAC Name

N-[[(3S)-1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]methyl]ethenesulfonamide

Molecular Formula

C16H21ClN2O4S

Molecular Weight

372.9 g/mol

InChI

InChI=1S/C16H21ClN2O4S/c1-3-24(21,22)18-10-12-5-4-8-19(11-12)16(20)14-9-13(17)6-7-15(14)23-2/h3,6-7,9,12,18H,1,4-5,8,10-11H2,2H3/t12-/m1/s1

InChI Key

OUHXNDKRYIEFPD-GFCCVEGCSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)CNS(=O)(=O)C=C

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC[C@@H](C2)CNS(=O)(=O)C=C

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